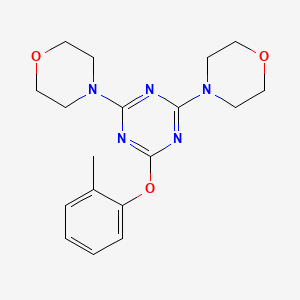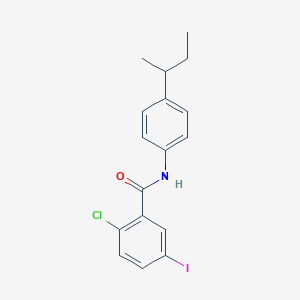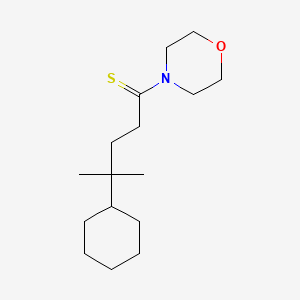
2-(2-methylphenoxy)-4,6-di-4-morpholinyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms . The 2-methylphenoxy group suggests the presence of a phenol group, which is an aromatic ring with a hydroxyl group (-OH) attached, where one of the hydrogen atoms in the ring is replaced by a methyl group (-CH3). The morpholinyl group indicates the presence of a morpholine ring, a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Chemical Reactions Analysis
The reactivity of such a compound would likely be influenced by the presence of the triazine ring, the morpholine ring, and the phenol group. These groups could potentially engage in a variety of chemical reactions, including but not limited to, electrophilic aromatic substitution, nucleophilic addition, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by factors such as its molecular structure, the nature of its constituent atoms, and the types of chemical bonds it contains. These could affect properties like its boiling and melting points, solubility, stability, and reactivity .Propriétés
IUPAC Name |
4-[4-(2-methylphenoxy)-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-14-4-2-3-5-15(14)26-18-20-16(22-6-10-24-11-7-22)19-17(21-18)23-8-12-25-13-9-23/h2-5H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSLYCLNYHUOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenoxy)-4,6-di(morpholin-4-yl)-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5063376.png)
![N-[2-(diethylamino)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5063382.png)



![4-chloro-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5063404.png)

![5-cyano-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]thio}-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B5063429.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5063439.png)
![3-allyl-5-{[1-(2-nitrobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063450.png)
![(3aS*,5S*,9aS*)-5-[5-(4-chlorophenyl)-2-furyl]-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5063452.png)

![1-(4,5-dimethyl-2-furyl)-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5063467.png)
![N~2~-(2-ethoxyphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5063470.png)